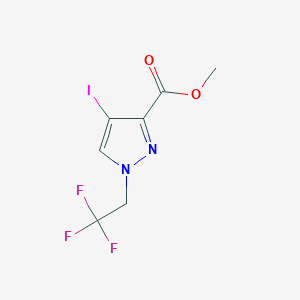

methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of iodine, trifluoroethyl, and pyrazole functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Attachment of the Trifluoroethyl Group: The trifluoroethyl group is typically introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Iodine Position

The iodine atom at position 4 is highly reactive in cross-coupling reactions. For example:

These reactions leverage the iodine’s role as a leaving group, enabling the introduction of aryl or amino substituents. The trifluoroethyl group enhances electron-withdrawing effects, stabilizing intermediates during metal-catalyzed steps .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives:

The resulting carboxylic acid can further participate in amidation or condensation reactions .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol:

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 2h | 78% | 3-(Hydroxymethyl)-4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole |

This reaction highlights the versatility of the ester group for downstream functionalization.

Halogen Exchange Reactions

The iodine atom can be replaced via nucleophilic displacement:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃, DMF, 100°C, 8h | Azide substitution | 4-Azido derivative | 65% | |

| CuCN, DMF, 120°C, 12h | Cyanation | 4-Cyano derivative | 55% |

These reactions are critical for introducing bioorthogonal handles or modifying electronic properties.

Oxidation of the Pyrazole Ring

While the trifluoroethyl group deactivates the ring, directed ortho-metalation can enable selective functionalization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LDA, (−)-Sparteine, THF, −78°C → Electrophile (e.g., I₂) | Directed metalation | 5-Substituted derivatives | 40–50% |

This method allows for regioselective modification despite the electron-deficient nature of the pyrazole.

Decarboxylation Pathways

After ester hydrolysis, decarboxylation can occur under thermal or acidic conditions:

| Conditions | Temperature | Yield | Product | Source |

|---|---|---|---|---|

| H₂SO₄, 150°C | 150°C, 3h | 70% | 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole |

This pathway simplifies the scaffold for further synthetic applications .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

Mechanistic Insights

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exhibits promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory activity. It may exert its effects through the inhibition of pro-inflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary studies indicate efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science. Its unique chemical structure allows it to serve as a precursor for synthesizing novel materials with specific functionalities.

Synthesis of Novel Polymers

The compound can be employed in the synthesis of polymers that exhibit enhanced thermal stability and chemical resistance. Researchers have utilized pyrazole derivatives to create polymeric materials suitable for high-performance applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of A549 and MCF-7 cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : In another study, researchers investigated the anti-inflammatory potential of this compound in animal models. Results indicated a marked reduction in inflammation markers following treatment with this compound .

- Material Development : A research group successfully synthesized a series of polymers incorporating this compound into their structure. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers .

Mécanisme D'action

The mechanism by which methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

- Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

- Methyl 4-iodo-1-(2,2,2-difluoroethyl)-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as iodination and coupling reactions. The trifluoroethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs.

Activité Biologique

Methyl 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C7H6F3IN2O2

- Molecular Weight: 334.03 g/mol

- CAS Number: 1795392-91-4

The compound features a pyrazole ring substituted with iodine and a trifluoroethyl group, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with 2,2,2-trifluoroethyl triflate in the presence of a base like cesium carbonate. The reaction is generally performed in a solvent such as dimethylformamide (DMF) at room temperature for several hours.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated alongside other pyrazole derivatives for its efficacy against various bacterial strains. The presence of the trifluoroethyl group may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial activity .

Anticancer Properties

Pyrazole derivatives are also recognized for their anticancer potential. Studies have shown that compounds with similar structures can inhibit cell proliferation in low micromolar ranges. For instance, certain pyrazole-based compounds have demonstrated cytotoxic effects on human colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis . The specific effects of this compound on cancer cells warrant further investigation to establish its therapeutic potential.

Comparative Studies

A comparative analysis of various pyrazole derivatives highlights the structural modifications that influence biological activity. For example, the introduction of electron-withdrawing groups like trifluoroethyl can significantly alter the compound's reactivity and biological profile. In one study, derivatives with different substituents were tested for antimicrobial and anticancer activities, revealing that those with halogen substitutions exhibited enhanced efficacy .

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | TBD |

| Pyrazole Derivative A | Anticancer | 5.0 | Apoptosis |

| Pyrazole Derivative B | Antimicrobial | 10.0 | Membrane disruption |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. The trifluoroethyl group may enhance binding affinity to membrane proteins or enzymes involved in metabolic pathways related to microbial resistance or cancer cell survival .

Propriétés

IUPAC Name |

methyl 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3IN2O2/c1-15-6(14)5-4(11)2-13(12-5)3-7(8,9)10/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNKRUBUEKHTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.